Almagate anhydrous

Description

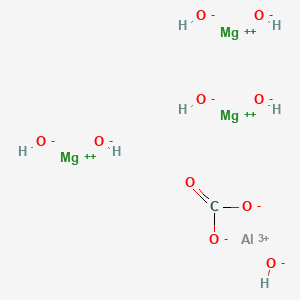

Almagate anhydrous, chemically described as a hydrated aluminium-magnesium hydroxycarbonate (Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O), is a potent crystalline antacid used to neutralize gastric acid and treat hyperacidity-related disorders such as gastroesophageal reflux disease (GERD) . Its unique structure combines aluminium and magnesium ions in a hydroxycarbonate matrix, enabling rapid acid neutralization, prolonged buffering action, and additional benefits like bile acid adsorption and pepsin inhibition .

Properties

CAS No. |

72526-11-5 |

|---|---|

Molecular Formula |

CH7AlMg3O10 |

Molecular Weight |

278.96 g/mol |

IUPAC Name |

aluminum;trimagnesium;carbonate;heptahydroxide |

InChI |

InChI=1S/CH2O3.Al.3Mg.7H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;;7*1H2/q;+3;3*+2;;;;;;;/p-9 |

InChI Key |

FIUBOPPLFYFRMW-UHFFFAOYSA-E |

SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

Other CAS No. |

72526-11-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid Neutralization in Gastric Environments

Almagate primarily functions as an antacid by neutralizing hydrochloric acid (HCl) in the stomach. The reaction proceeds via proton exchange between hydroxyl (-OH) and carbonate (CO₃²⁻) groups with HCl:

This reaction rapidly elevates gastric pH to 3–5, sustaining buffering capacity without rebound acidity . Comparative studies show almagate neutralizes 19.2 mEq/g of acid, outperforming magaldrate (16.5 mEq/g) and aluminum hydroxide (12.4 mEq/g) .

Table 1: Acid-neutralizing capacity of common antacids

| Compound | Acid-Neutralizing Capacity (mEq/g) | Duration of Action (min) |

|---|---|---|

| Almagate | 19.2 | 90–120 |

| Magaldrate | 16.5 | 60–90 |

| Aluminum Hydroxide | 12.4 | 30–60 |

Thermal Decomposition

At elevated temperatures (>200°C), almagate undergoes decomposition, releasing water vapor and carbon dioxide:

This behavior is critical for industrial processing, where controlled calcination yields aluminum-magnesium oxide mixtures used in catalysis and ceramics .

Reactivity with Dilute Mineral Acids

Almagate reacts exothermically with dilute sulfuric acid (H₂SO₄) or nitric acid (HNO₃), producing soluble salts and effervescence due to CO₂ release:

The reaction rate depends on acid concentration and temperature, achieving full dissolution at 25°C with 0.1M H₂SO₄ .

Adsorption of Pepsin and Bile Acids

Beyond acid neutralization, almagate adsorbs pepsin (isoelectric point pH 3.0–3.5) and bile acids (e.g., cholic acid) via electrostatic interactions with its layered double hydroxide structure. Studies show a 78% reduction in pepsin activity and 65% adsorption of bile acids at pH 4.5 .

Stability in Aqueous Media

Almagate is practically insoluble in water (solubility <0.1 mg/mL) and ethanol but dissolves in acidic solutions (pH <3) with effervescence. Its stability in neutral pH (6–8) makes it suitable for sustained-release formulations .

Table 2: Solubility profile of almagate

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | <0.1 | 25°C, pH 7.0 |

| Ethanol (96%) | <0.1 | 25°C |

| 0.1M HCl | 15.2 | 25°C, complete dissolution |

Comparison with Similar Compounds

Comparative Analysis with Similar Antacid Compounds

Almagate vs. Aluminium Hydroxide

Aluminium hydroxide (Al(OH)₃) is a widely used antacid but exhibits inferior performance compared to almagate:

- Acid Neutralization : In human volunteers, 1 g of almagate reduced titratable gastric acid by 87.5% , while the same dose of aluminium hydroxide achieved only 45.1% reduction .

- Duration of Action : Almagate maintained gastric pH >3 for 90 minutes , whereas aluminium hydroxide’s effect lasted 30 minutes .

- Pepsin Inhibition : Almagate reduced pepsin proteolytic activity by 58.9% , compared to 27.5% with aluminium hydroxide .

- In Vivo Efficacy : In rat models, almagate’s acid-neutralizing capacity was 8-fold higher than aluminium hydroxide under histamine-induced hypersecretion .

Almagate vs. Crystalline Derivatives (Hydrotalcite, Magaldrate)

Hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O) and magaldrate (MgAl(OH)₅(CO₃)₀.₅·2H₂O) are structurally similar but functionally distinct:

- Speed of Neutralization : Almagate acts faster than hydrotalcite and magaldrate, achieving pH stabilization within minutes .

- Acid Consumption : Almagate utilizes a higher proportion of its theoretical acid-neutralizing capacity, maintaining gastric pH between 3–5 for extended periods .

- pH Stability : Unlike hydrotalcite and magaldrate, almagate retains antacid activity even as gastric pH rises, preventing acid rebound .

Almagate vs. Amorphous Aluminium-Magnesium Gels

Amorphous gels (e.g., aluminium-magnesium hydroxide co-gels) lack the crystalline stability of almagate:

- Thermal Stability : Almagate formulations retained >95% acid-neutralizing capacity after 8 months at 60°C , while amorphous gels degraded significantly under the same conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.